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molecular formula C5H7BrO3 B101459 Methyl 4-bromo-3-oxobutanoate CAS No. 17790-81-7

Methyl 4-bromo-3-oxobutanoate

Cat. No. B101459
M. Wt: 195.01 g/mol
InChI Key: CZRWOPRGDPUSDE-UHFFFAOYSA-N
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Patent
US06469200B1

Procedure details

In 2613 g of 1-chlorobutane was dissolved 523 g of methyl acetoacetate and cooled to 0° C. To this mixture was dropwise added 719 g of bromine at 5±5° C. over a period of one hour, and the mixture was thereafter kept at that temperature for four hours. The reaction mixture was washed with 1161 g of a 10% saline solution. After separating the mixture into an aqueous and organic layers, concentration of the organic layer in vacuous at a temperature of 40° C. or less gave 782.9 g of crude methyl 4-bromoacetoacetate. The gas chromatography analysis indicated that the content of methyl 4-bromoacetoacetate in the crude product was 72% (564 g, 64% yield).
Quantity
719 g
Type
reactant
Reaction Step One
Quantity
523 g
Type
reactant
Reaction Step Two
Quantity
2613 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Br:9]Br>ClCCCC>[Br:9][CH2:5][C:3](=[O:4])[CH2:2][C:1]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
719 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
523 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
2613 g
Type
solvent
Smiles
ClCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5±5° C.
CUSTOM
Type
CUSTOM
Details
of one hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture was washed with 1161 g of a 10% saline solution
CUSTOM
Type
CUSTOM
Details
After separating the mixture into an aqueous and organic layers, concentration of the organic layer in vacuous at a temperature of 40° C. or less

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 782.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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